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5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)

Catalog No.
S989553
CAS No.
1173022-65-5
M.F
C7H10N4O3
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (...

CAS Number

1173022-65-5

Product Name

5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)

IUPAC Name

N-(6-(15N)azanyl-3-methyl-2,4-dioxo-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidin-5-yl)acetamide

Molecular Formula

C7H10N4O3

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)/i4+1,5+1,6+1,7+1,8+1,10+1,11+1

InChI Key

POQOTWQIYYNXAT-TUCXKDRYSA-N

SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N

Isomeric SMILES

CC(=O)N[13C]1=[13C]([15NH][13C](=O)[15N]([13C]1=O)C)[15NH2]

5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] is a chemically modified form of 5-Acetylamino-6-amino-3-methyluracil, which is a significant metabolite of caffeine in the human body. This compound has the molecular formula C7H10N4O3C_7H_{10}N_4O_3 and a molecular weight of approximately 198.18 g/mol . The compound is characterized by its structure, which includes a pyrimidine ring with various functional groups that contribute to its biological activities and interactions.

As mentioned earlier, the specific function of AAM in biological systems is unclear based on current scientific literature.

No safety information is currently available for AAMU. However, AAM itself is generally considered non-hazardous [].

Isotope Labeling for Metabolic Studies

The key feature of AAMU is the presence of specific isotopes:

  • Carbon-13 (¹³C)

    Four ¹³C atoms are incorporated into the molecule (). This allows researchers to trace the movement of AAMU through metabolic pathways using a technique called isotope tracing with mass spectrometry . By measuring the abundance of ¹³C in different samples, scientists can determine how AAMU is absorbed, metabolized, and excreted.

  • Nitrogen-15 (¹⁵N)

    Three ¹⁵N atoms are incorporated into AAMU, with at least two in the ring structure and one in the amino group (). This isotopic enrichment allows researchers to distinguish AAMU from other nitrogen-containing compounds in biological samples, improving the sensitivity and accuracy of metabolic studies.

Potential Applications

AAMU's specific isotopic labeling makes it valuable for various research applications, including:

  • Understanding drug metabolism

    Researchers can use AAMU to track the fate of new drugs in the body, identifying potential metabolic pathways and sites of excretion. This information is crucial for drug development and safety assessment.

  • Investigating metabolic pathways

    AAMU can be used to study the metabolism of other compounds, such as nutrients or endogenous metabolites. By tracing the incorporation of ¹³C and ¹⁵N into different molecules, researchers can gain insights into complex metabolic networks.

  • Studying protein synthesis

    Since AAMU contains a modified uracil base, it may be used to investigate RNA modifications and their role in protein synthesis. The ¹⁵N label in the amino group could be particularly useful for studying the transfer of nitrogen atoms during protein translation.

Involving 5-Acetylamino-6-amino-3-methyluracil include its formation through metabolic pathways from caffeine. The compound is primarily produced via the action of cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-demethylation of caffeine. This metabolic conversion involves several steps, leading to the generation of various metabolites, including 5-Acetylamino-6-amino-3-methyluracil .

5-Acetylamino-6-amino-3-methyluracil exhibits notable biological activity as a metabolite of caffeine. Its analysis is crucial in pharmacokinetic studies and in understanding the metabolism of caffeine in humans. The compound serves as a biomarker for assessing the activity of drug-metabolizing enzymes such as cytochrome P450 1A2 and N-acetyltransferase 2, which are involved in the detoxification processes of xenobiotics and potential carcinogens . Additionally, it plays a role in modulating various physiological responses associated with caffeine consumption.

The synthesis of 5-Acetylamino-6-amino-3-methyluracil can be achieved through several methods:

  • Metabolic Synthesis: The primary method involves the metabolic conversion of caffeine through enzymatic pathways in vivo, particularly by cytochrome P450 enzymes.
  • Chemical Synthesis: Laboratory synthesis can be performed using organic synthesis techniques that involve the condensation of appropriate starting materials, such as acetamides and uracil derivatives, under controlled conditions to yield the desired compound .

5-Acetylamino-6-amino-3-methyluracil has several applications:

  • Pharmacokinetics: It is used as a marker for studying caffeine metabolism and enzyme activity in clinical settings.
  • Research: The compound is utilized in research focused on drug metabolism, toxicology, and pharmacogenetics.
  • Biomarker Development: Its levels can indicate individual variations in caffeine metabolism, which can have implications for dietary recommendations and health assessments .

Studies on the interactions of 5-Acetylamino-6-amino-3-methyluracil primarily focus on its role as a metabolite of caffeine. Research indicates that it can influence various biochemical pathways related to drug metabolism and detoxification processes. Interaction studies often explore how this metabolite affects the activity of enzymes involved in drug metabolism and how it may interact with other compounds within metabolic networks .

Several compounds share structural similarities with 5-Acetylamino-6-amino-3-methyluracil. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Acetylamino-2-thiouracilC7H10N4O2SContains sulfur; used in similar metabolic studies.
6-Amino-3-methyluracilC5H6N4O2Lacks acetyl group; simpler structure related to uracil.
CaffeineC8H10N4O2Parent compound; precursor to AAMU via metabolism.
TheophyllineC7H8N4O2A methylxanthine; shares metabolic pathways with caffeine.

The uniqueness of 5-Acetylamino-6-amino-3-methyluracil lies in its specific role as a direct metabolite of caffeine, which distinguishes it from other similar compounds that may not directly participate in caffeine metabolism or exhibit different biological activities .

Molecular Structure and Formula

5-Acetylamino-6-amino-3-methyluracil represents a significant pyrimidine derivative characterized by its distinctive structural features and molecular composition [1]. The compound exhibits a heterocyclic framework based on the uracil scaffold, with specific functional group modifications that define its chemical identity [2].

The unlabeled compound possesses the molecular formula C₇H₁₀N₄O₃, with a molecular weight of 198.1793 grams per mole [1] [3]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide [1]. The Chemical Abstracts Service registry number 19893-78-8 provides the definitive identifier for this compound in chemical databases [1] [3].

The isotopically labeled variant, designated as 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3], contains the molecular formula C₃[¹³C]₄H₁₀N[¹⁵N]₃O₃ [4]. This isotope-labeled form exhibits an increased molecular weight of 205.13 grams per mole due to the incorporation of heavier isotopes [2] [4].

The structural framework consists of a six-membered pyrimidine ring containing four carbon atoms and two nitrogen centers positioned at the 1- and 3-ring locations [5]. The acetylamino substituent occupies position 5, while the amino group resides at position 6 of the pyrimidine core [1]. A methyl group attached to nitrogen at position 3 completes the primary structural features [1] [3].

PropertyValue
Chemical Name5-Acetylamino-6-amino-3-methyluracil
International Union of Pure and Applied Chemistry NameN-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Chemical Abstracts Service Registry Number19893-78-8
Molecular Formula (Unlabeled)C₇H₁₀N₄O₃
Molecular Formula (Isotope-labeled)C₃[¹³C]₄H₁₀N[¹⁵N]₃O₃
Molecular Weight (Unlabeled)198.1793 g/mol
Molecular Weight (Isotope-labeled)205.13 g/mol
Monoisotopic Mass (Unlabeled)198.075290206 Da

The simplified molecular-input line-entry system representation CN1C(=O)NC(N)=C(NC(C)=O)C1=O accurately depicts the connectivity and bonding patterns within the molecule [1]. The International Chemical Identifier key POQOTWQIYYNXAT-UHFFFAOYSA-N provides a unique structural identifier for computational and database applications [1].

Physical Properties

5-Acetylamino-6-amino-3-methyluracil exists as a crystalline solid under standard conditions, exhibiting a white to pale yellow coloration [6] [7]. The compound demonstrates remarkable thermal stability with a melting point of 305 degrees Celsius for the anhydrous form [8]. The hydrated variant displays even greater thermal resistance, maintaining structural integrity at temperatures exceeding 350 degrees Celsius [6].

The compound exhibits favorable solubility characteristics in various solvents relevant for analytical and preparative applications [6]. Dimethyl sulfoxide serves as an effective solvent, providing complete dissolution under ambient conditions [6]. Aqueous solutions, including those prepared with hydrochloric acid at 0.01 normal concentration, readily accommodate the compound [6]. This solubility profile facilitates diverse experimental methodologies and analytical procedures.

Crystallographic analysis reveals that the compound adopts a specific solid-state arrangement characterized by intermolecular hydrogen bonding patterns [9]. The crystalline structure contributes to the compound's stability and influences its physical behavior under various environmental conditions [10].

Storage requirements necessitate maintaining the compound at reduced temperatures, specifically minus 20 degrees Celsius, to ensure long-term stability and prevent degradation [6] [7]. This temperature control becomes particularly important for preserving the integrity of isotopically labeled variants.

PropertyValue
Physical StateCrystalline Solid
ColorWhite to Pale Yellow
Melting Point (Anhydrous)305°C
Melting Point (Hydrate)>350°C
Solubility in Dimethyl SulfoxideSoluble
Solubility in WaterSoluble
Solubility in Hydrochloric Acid (0.01 N)Soluble
Storage Temperature-20°C

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy provides crucial insights into the electronic structure and absorption properties of 5-Acetylamino-6-amino-3-methyluracil [11]. The compound exhibits characteristic absorption maxima that vary with solution pH conditions [11]. Under acidic conditions at pH 2.0, the primary absorption maximum occurs at 264 nanometers [11]. This wavelength remains consistent across neutral pH conditions up to pH 7.0 [11].

Alkaline conditions induce a bathochromic shift in the absorption spectrum, with the maximum shifting to 266 nanometers at pH 9.5 [11]. The molar extinction coefficient remains relatively constant at 1.80 × 10⁴ reciprocal molar reciprocal centimeters across the pH range from 2.0 to 7.0 [11]. This spectroscopic behavior reflects the compound's ionization characteristics and electronic transitions within the pyrimidine chromophore [11].

Mass spectrometry analysis reveals distinctive fragmentation patterns that aid in structural identification and quantification [12] [13]. Electrospray ionization in positive mode generates the protonated molecular ion at mass-to-charge ratio 199, corresponding to [M+H]⁺ [14]. A characteristic fragment ion appears at mass-to-charge ratio 156, resulting from the loss of the acetyl group [M-CH₃CO]⁺ [14].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the pyrimidine framework and substituent arrangements [12] [15]. The technique reveals characteristic chemical shifts associated with the heterocyclic protons and carbon atoms [12]. Proton nuclear magnetic resonance spectra display signals consistent with the acetylamino and amino functional groups, while carbon-13 nuclear magnetic resonance provides information about the carbonyl and aromatic carbon environments [15].

Infrared spectroscopy demonstrates characteristic vibrational modes associated with the functional groups present in the molecule [16]. The spectrum exhibits absorption bands corresponding to nitrogen-hydrogen stretching vibrations, carbonyl stretching modes, and carbon-carbon double bond vibrations within the pyrimidine ring [16].

TechniqueWavelength/Value
Ultraviolet-Visible Spectroscopy (pH 2.0)264 nm
Ultraviolet-Visible Spectroscopy (pH 7.0)264 nm
Ultraviolet-Visible Spectroscopy (pH 9.5)266 nm
Molar Extinction Coefficient1.80 × 10⁴ M⁻¹ cm⁻¹ (pH 2.0-7.0)
Mass Spectrometry (Electrospray Positive)m/z 199 [M+H]⁺
Mass Spectrometry Fragmentm/z 156 [M-CH₃CO]⁺

Stability and Degradation Kinetics

The stability profile of 5-Acetylamino-6-amino-3-methyluracil varies significantly depending on environmental conditions and storage parameters [17] [14]. Under solid-state conditions at room temperature, the compound demonstrates excellent stability, maintaining its chemical integrity over extended periods [14]. Frozen storage in urine matrices preserves the compound effectively, making it suitable for biological sample preservation [14].

Organic solvent systems, particularly chloroform, provide stable environments for the compound, facilitating extraction and purification procedures [14]. The compound exhibits marked pH-dependent stability characteristics that influence its behavior in aqueous solutions [11]. Under acidic to neutral conditions ranging from pH 2.0 to 7.0, the compound maintains structural stability [11].

Basic conditions pose significant challenges to compound stability, with pH values above 9 promoting degradation reactions [11] [14]. This instability becomes particularly relevant when considering the metabolism of the related compound 5-acetylamino-6-formylamino-3-methyluracil, which undergoes deformylation under basic conditions to yield 5-Acetylamino-6-amino-3-methyluracil [12] [14].

Thermal stability analysis reveals that the compound remains stable up to its melting point of 305 degrees Celsius [8]. Decomposition occurs at temperatures exceeding this threshold, with the formation of various breakdown products [17]. The presence of strong oxidizing agents creates incompatible conditions that should be avoided during storage and handling [17].

Kinetic studies of degradation processes demonstrate that the compound follows predictable pathways under stress conditions [11]. The deformylation reaction of the precursor compound 5-acetylamino-6-formylamino-3-methyluracil to form 5-Acetylamino-6-amino-3-methyluracil proceeds through base-catalyzed mechanisms [11] [14].

ConditionStabilityComments
Solid State (Room Temperature)StableSuitable for standard storage
Frozen UrineStablePreserves compound integrity
Chloroform SolutionStableCompatible with extraction procedures
Basic Conditions (pH >9)UnstableDegradation occurs
Acidic Conditions (pH 2-7)StableMaintains structural integrity
Thermal (up to 305°C)StableHigh thermal stability
Strong Oxidizing AgentsIncompatibleAvoid contact

Isotopic Labeling Patterns of [¹³C₄,¹⁵N₃]-5-Acetylamino-6-amino-3-methyluracil

The isotopically labeled variant 5-Acetylamino-6-amino-3-methyluracil-[¹³C₄,¹⁵N₃] incorporates specific heavy isotopes at defined positions within the molecular structure [4] [8]. This labeling pattern enables precise analytical applications and metabolic studies [18] [19].

Carbon-13 isotopes replace the natural carbon-12 atoms at four specific positions within the pyrimidine ring system [4] [8]. The labeling encompasses carbon atoms at positions 2, 4, 5, and 6 of the pyrimidine core [4]. This comprehensive carbon labeling provides a mass shift of four atomic mass units compared to the unlabeled compound [4].

Nitrogen-15 isotopes substitute for nitrogen-14 at three distinct locations within the molecule [4] [8]. The isotopic replacement occurs at nitrogen atoms positioned at ring positions 1 and 3, as well as the exocyclic amino nitrogen at position 6 [4]. This nitrogen labeling contributes an additional three atomic mass units to the overall molecular weight [4].

The isotopic purity specifications require that each labeled position achieves at least 98 atom percent enrichment [4] [8]. This high level of isotopic incorporation ensures reliable analytical performance and minimizes interference from unlabeled material [18] [20]. The overall chemical purity of the labeled compound meets or exceeds 97 percent [8].

Mass spectrometry analysis of the isotopically labeled compound reveals a characteristic mass shift of seven atomic mass units relative to the unlabeled form [8]. This mass difference enables precise quantification and distinguishes the labeled standard from endogenous compound in biological matrices [18] [20].

The isotopic labeling pattern provides exceptional stability during analytical procedures, avoiding the isotope scrambling or exchange effects sometimes observed with deuterium-labeled compounds [18] [20]. The carbon-13 and nitrogen-15 labels remain fixed at their sites of incorporation throughout sample preparation and analysis [18] [20].

PositionIsotopeIsotopic Purity
Carbon-2 (Pyrimidine Ring)¹³C≥98 atom %
Carbon-4 (Pyrimidine Ring)¹³C≥98 atom %
Carbon-5 (Pyrimidine Ring)¹³C≥98 atom %
Carbon-6 (Pyrimidine Ring)¹³C≥98 atom %
Nitrogen-1 (Pyrimidine Ring)¹⁵N≥98 atom %
Nitrogen-3 (Pyrimidine Ring)¹⁵N≥98 atom %
Nitrogen-6 (Amino Group)¹⁵N≥98 atom %
Overall Chemical Purity-≥97%
Mass Shift+7 DaRelative to unlabeled form

Chemical Synthesis of 5-Acetylamino-6-amino-3-methyluracil

The chemical synthesis of 5-acetylamino-6-amino-3-methyluracil represents a significant challenge in organic chemistry due to the complex structural requirements and the need for precise functional group placement. The most established synthetic approach involves the systematic construction of the pyrimidine ring system followed by selective functionalization [1] [2].

Primary Synthetic Route

The most widely employed synthetic strategy begins with the condensation of thiourea and ethyl cyanoacetate, which serves as the foundation for pyrimidine ring construction [1] [2]. This approach has been demonstrated to produce both 5-acetylamino-6-formylamino-3-methyluracil and 5-acetylamino-6-amino-3-methyluracil through simple chemical transformations [1] [2].

The reaction proceeds through a multi-step mechanism involving initial condensation to form the pyrimidine core, followed by selective acetylation and amination reactions [1] [2]. The choice of reaction conditions and reagents significantly influences the regioselectivity and overall yield of the desired product.

Alternative Synthetic Approaches

Several alternative synthetic routes have been developed to access 5-acetylamino-6-amino-3-methyluracil derivatives. These include direct acetylation of 6-aminouracil derivatives [3], condensation reactions with ethyl cyanoacetate and urea [4] [5], and bromoacetyl intermediate approaches [6] [4].

The acetylation route typically involves the reaction of uracil derivatives with acetic anhydride under controlled conditions [7] [8]. This method can provide moderate to good yields, although side reactions and regioselectivity issues must be carefully managed [7] [8].

Synthesis Methods for Isotopically Labeled [¹³C₄,¹⁵N₃]-5-Acetylamino-6-amino-3-methyluracil

The synthesis of isotopically labeled 5-acetylamino-6-amino-3-methyluracil requires specialized approaches that incorporate stable isotopes at specific positions while maintaining the structural integrity of the compound [9] [10]. The isotopic labeling pattern [¹³C₄,¹⁵N₃] indicates incorporation of four carbon-13 atoms and three nitrogen-15 atoms [10].

Isotope Incorporation Strategies

The most effective approach for isotope labeling involves the use of isotopically enriched starting materials in the initial pyrimidine synthesis [9] [11]. For carbon-13 incorporation, ¹³C-labeled precursors such as ¹³C-urea, ¹³C-bromoacetic acid, and ¹³C-potassium cyanide are strategically employed [9] [11].

The Poulter-SantaLucia-Kreutz synthetic approach has been successfully adapted for pyrimidine isotope labeling [9]. This method allows for selective incorporation of ¹³C at specific positions: ¹³C-urea delivers ¹³C at the C2 site, [1-¹³C]-bromoacetic acid incorporates ¹³C at C4, [2-¹³C]-bromoacetic acid labels C5, and ¹³C-potassium cyanide targets the C6 position [9].

For nitrogen-15 incorporation, ¹⁵N-urea serves as the primary source, installing ¹⁵N at N1 and N3 positions [9] [11]. Additional ¹⁵N labeling can be achieved through the use of ¹⁵NH₄Cl in specific reaction conditions [9] [11].

Synthetic Yields and Purity

The isotopic labeling process typically achieves excellent yields for individual isotope incorporation steps, with carbon-13 labeling generally providing 60-95% yields depending on the specific position and method employed [9] [11]. Nitrogen-15 incorporation typically achieves 70-95% yields [9] [11].

The isotopic purity of the final product is crucial for analytical applications, with commercial standards requiring ≥98% isotopic enrichment for each labeled position [10] [12]. This high purity is essential for accurate quantitative analysis in metabolic studies and pharmacokinetic investigations [10] [12].

Purification Techniques and Quality Control

The purification of 5-acetylamino-6-amino-3-methyluracil and its isotopically labeled derivatives requires sophisticated chromatographic techniques due to the compound's structural complexity and the need for high purity [13] [14].

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the gold standard for purification of 5-acetylamino-6-amino-3-methyluracil [13] [15]. The most effective separations are achieved using C18 reversed-phase columns with acetonitrile-water mobile phases [13] [15].

Optimized chromatographic conditions typically employ gradient elution systems starting with 100% aqueous phase and progressing to 10% acetonitrile over 20 minutes [15]. The flow rate is maintained at 5 mL/min for preparative separations, with ultraviolet detection at 280 nm [15].

The purification process can achieve purities exceeding 95% with recovery rates of 70-85% [13] [15]. The analysis time for quality control assessment is typically 11.5 minutes using optimized conditions [15].

Alternative Purification Methods

Flash chromatography on silica gel provides an alternative approach for compound purification [1] [16]. This method employs chloroform-methanol solvent systems in ratios of 9:1 (v/v) and can achieve purities of 85-95% with recovery rates of 60-80% [1] [16].

Ion exchange chromatography offers selective purification based on charge interactions [17] [16]. Both cation and anion exchange resins can be employed depending on the specific purification requirements and the pH conditions of the sample [17] [16].

Recrystallization techniques can provide final purification with purities approaching 90-99% [18] [16]. The choice of solvent system is critical, with ethanol-water mixtures frequently providing optimal results [18] [16].

Quality Control Parameters

Quality control for 5-acetylamino-6-amino-3-methyluracil requires comprehensive analytical characterization [14] [19]. High-performance liquid chromatography coupled with tandem mass spectrometry serves as the primary analytical method for purity assessment and quantification [14] [19].

The acceptance criteria for pharmaceutical-grade material typically require chemical purity ≥98%, isotopic purity ≥98% for labeled compounds, and absence of specified impurities [14] [19]. Water content must be controlled below 0.5% to prevent hydrolysis during storage [14] [19].

Data Summary Tables

Synthesis MethodStarting MaterialsTypical Yield (%)AdvantagesLimitations
Metabolic SynthesisCaffeine metabolismIn vivoNatural processComplex isolation
Chemical Synthesis from ThioureaThiourea + Ethyl cyanoacetate63-95Simple transformationsMultiple steps
Acetylation RouteUracil derivatives + Acetic anhydride20-57Direct functionalizationSide reactions
Condensation with Ethyl CyanoacetateEthyl cyanoacetate + Urea30-98Versatile conditionsTemperature sensitive
Bromoacetyl IntermediateBromoacetic acid + Urea40-70Good yieldsSpecialized reagents
Preparative Scale MethodThiourea + Ethyl cyanoacetate68-95Scalable processRequires optimization
Isotope PositionPrecursor UsedIncorporation MethodExpected Yield (%)Isotopic Purity (%)
C-2 (¹³C)¹³C-ureaUrea condensation85-95≥98
C-4 (¹³C)¹³C-bromoacetic acidKolbe nitrile reaction70-85≥98
C-5 (¹³C)¹³C-bromoacetic acidDirect incorporation70-85≥98
C-6 (¹³C)¹³C-potassium cyanideCyanide substitution60-80≥98
N-1 (¹⁵N)¹⁵N-ureaUrea condensation85-95≥98
N-3 (¹⁵N)¹⁵N-ureaUrea condensation85-95≥98
N-6 amino (¹⁵N)¹⁵NH₄ClAmination reaction70-90≥98
Purification TechniqueStationary PhaseMobile PhasePurity Achieved (%)Recovery (%)Analysis Time (min)
High-Performance Liquid ChromatographyC18 reversed phaseAcetonitrile/water≥9570-8511.5
Flash ChromatographySilica gelChloroform/methanol85-9560-8030-60
RecrystallizationSolvent systemsEthanol/water90-9980-95N/A
Ion ExchangeCation/anion exchangeBuffer solutions85-9565-8520-40
Preparative Liquid ChromatographyC18 preparativeAcetonitrile/water≥9870-9030-50
CrystallizationOrganic solventsMethanol/ethanol95-9985-95N/A
Storage ConditionStability PeriodDegradation RateRecommended ContainerQuality Control Method
Room Temperature (20-25°C)1-2 daysRapidAmber glassHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry
Refrigerated (2-8°C)1-2 weeksModerateAmber glassHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry
Frozen (-20°C)6-12 monthsSlowAmber glassHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry
Frozen (-80°C)>2 yearsMinimalAmber glassHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry
Solid State (Desiccated)2-3 yearsMinimalDesiccated vialHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry
Solution (pH 7.4)24 hoursRapidAmber glassHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry

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Dates

Last modified: 08-16-2023

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